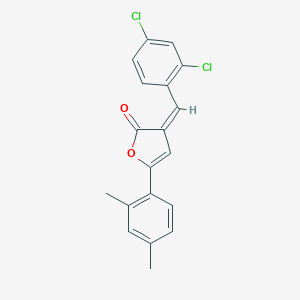![molecular formula C24H20ClFN2S B388251 (2Z)-3-[(4-CHLOROPHENYL)METHYL]-4-(2,5-DIMETHYLPHENYL)-N-(4-FLUOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE](/img/structure/B388251.png)
(2Z)-3-[(4-CHLOROPHENYL)METHYL]-4-(2,5-DIMETHYLPHENYL)-N-(4-FLUOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-3-[(4-CHLOROPHENYL)METHYL]-4-(2,5-DIMETHYLPHENYL)-N-(4-FLUOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is a complex organic compound characterized by its unique structure, which includes a thiazole ring, chlorophenyl, dimethylphenyl, and fluorophenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[(4-CHLOROPHENYL)METHYL]-4-(2,5-DIMETHYLPHENYL)-N-(4-FLUOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE typically involves multi-step organic reactions. One common approach is the condensation of appropriate thioamides with α-haloketones under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
(2Z)-3-[(4-CHLOROPHENYL)METHYL]-4-(2,5-DIMETHYLPHENYL)-N-(4-FLUOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学的研究の応用
(2Z)-3-[(4-CHLOROPHENYL)METHYL]-4-(2,5-DIMETHYLPHENYL)-N-(4-FLUOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of (2Z)-3-[(4-CHLOROPHENYL)METHYL]-4-(2,5-DIMETHYLPHENYL)-N-(4-FLUOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (2Z)-3-[(4-BROMOPHENYL)METHYL]-4-(2,5-DIMETHYLPHENYL)-N-(4-FLUOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE
- (2Z)-3-[(4-METHOXYPHENYL)METHYL]-4-(2,5-DIMETHYLPHENYL)-N-(4-FLUOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE
Uniqueness
The uniqueness of (2Z)-3-[(4-CHLOROPHENYL)METHYL]-4-(2,5-DIMETHYLPHENYL)-N-(4-FLUOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C24H20ClFN2S |
|---|---|
分子量 |
422.9g/mol |
IUPAC名 |
3-[(4-chlorophenyl)methyl]-4-(2,5-dimethylphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-imine |
InChI |
InChI=1S/C24H20ClFN2S/c1-16-3-4-17(2)22(13-16)23-15-29-24(27-21-11-9-20(26)10-12-21)28(23)14-18-5-7-19(25)8-6-18/h3-13,15H,14H2,1-2H3 |
InChIキー |
UMUFWGVGWBODEE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=NC3=CC=C(C=C3)F)N2CC4=CC=C(C=C4)Cl |
正規SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=NC3=CC=C(C=C3)F)N2CC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-Ethylbenzylidene)amino]-4,5-dimethyl-3-thiophenecarbonitrile](/img/structure/B388169.png)
![5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-2-[(2,6-dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B388170.png)



![6-(4-bromobenzylidene)-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B388177.png)
![(5E)-3-(3-chlorophenyl)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B388178.png)
![3-[4-(benzyloxy)benzylidene]-5-(4-methylphenyl)-2(3H)-furanone](/img/structure/B388182.png)
![5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B388183.png)
![5-{2-[(4-Chlorophenyl)sulfanyl]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B388184.png)
![(5E)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-2-thioxoimidazolidin-4-one](/img/structure/B388185.png)
![(5E)-5-{2-[(4-chlorophenyl)sulfanyl]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B388186.png)
![5-[(1-methyl-1H-indol-3-yl)methylene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B388189.png)
